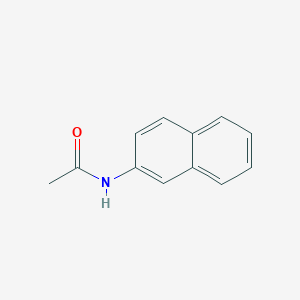

![molecular formula C8H7ClOS B120071 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonyl chloride CAS No. 142329-25-7](/img/structure/B120071.png)

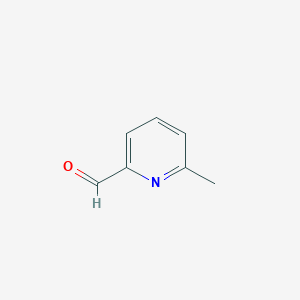

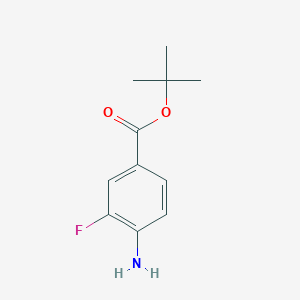

5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonyl chloride

Vue d'ensemble

Description

5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonyl chloride is a chemical compound with the molecular formula C8H7ClOS . It is used in the synthesis of various chemical compounds .

Synthesis Analysis

The synthesis of 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonyl chloride involves several steps. One method involves the use of Sonogashira coupling reactions . This method has been used to synthesize six novel phenyl-tolane type liquid crystals based on the 5,6-dihydro-4H-cyclopenta[b]thiophene core .Molecular Structure Analysis

The molecular structure of 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonyl chloride is characterized by a cyclopenta[b]thiophene core . This core structure is important for the compound’s properties and reactivity .Chemical Reactions Analysis

The 5,6-dihydro-4H-cyclopenta[b]thiophene core has been used in the synthesis of various liquid crystals . These liquid crystals were synthesized using Sonogashira coupling reactions .Applications De Recherche Scientifique

Synthesis and Characterization of Heterocyclic Compounds

Research on the synthesis and characterization of heterocyclic compounds has significant relevance to the study of 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonyl chloride. Heterocyclic compounds, particularly those containing sulfur like thiophenes, have a wide range of applications in medicinal chemistry due to their diverse bioactivities. The synthesis of thiophene derivatives is a field of interest for developing new drugs and materials with unique properties. Advances in the methods for synthesizing thiophenes, including modifications and improvements of known synthetic methods, are crucial for expanding their application in drug development and other areas. The review by Xuan (2020) on the recent achievements in the synthesis of thiophenes provides insights into the importance of thiophene derivatives in organic synthesis, highlighting their value as intermediates and their applications in medicinal chemistry, agrochemicals, and organic materials due to their electronic properties (Xuan, 2020).

Catalysis and Material Science

The study of the thermal degradation of poly(vinyl chloride) (PVC) and the role of various chemical structures in this process also sheds light on the potential applications of 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonyl chloride in catalysis and material science. The review by Starnes (2002) discusses the mechanisms involved in the thermal dehydrochlorination of PVC, highlighting the importance of understanding the chemical behavior of chloride-containing compounds in the degradation and stabilization of materials (Starnes, 2002).

Ring Formation and Cyclization Reactions

The use of 5-endo-dig cyclizations in the synthesis of heterocyclic and carbocyclic ring systems demonstrates the relevance of such chemical structures in creating complex molecules. Knight (2019) reviews the application of these cyclizations in generating various ring systems, highlighting the role of electrophile-driven cyclizations in organic synthesis. This review emphasizes the environmental advantages of catalytic cyclizations and their importance in synthesizing compounds ranging from simple ring systems to more complex derivatives (Knight, 2019).

Orientations Futures

The 5,6-dihydro-4H-cyclopenta[b]thiophene core has been used to synthesize a variety of liquid crystals . These liquid crystals have shown promising properties, such as high birefringence and large dielectric anisotropy . This suggests that 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonyl chloride and related compounds may have potential applications in the development of new liquid crystal materials .

Propriétés

IUPAC Name |

5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClOS/c9-8(10)7-4-5-2-1-3-6(5)11-7/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSHSZEHNJRQELP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)SC(=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60597946 | |

| Record name | 5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60597946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonyl chloride | |

CAS RN |

142329-25-7 | |

| Record name | 5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60597946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(R)-N,N-Dimethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B119998.png)

![2-Tributylstannylbenzo[b]thiophene](/img/structure/B120006.png)

![(2R,3R,4S,5R)-2-[2-(15N)Azanyl-6-(methoxyamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B120007.png)

![(E)-But-2-enedioic acid;1-[4-[3-(butylamino)-2-hydroxypropoxy]-3-(propoxymethyl)phenyl]ethanone](/img/structure/B120012.png)